1,2,4-Trichloro-5-ethynylbenzene
Overview
Description
1,2,4-Trichloro-5-ethynylbenzene is a chemical compound with the molecular formula C8H3Cl3 . It is used as an intermediate in the synthesis of 2,2’‘,3,4,4’‘,5,5’'-Heptachlorobiphenyl .
Molecular Structure Analysis
The molecular structure of 1,2,4-Trichloro-5-ethynylbenzene consists of a benzene ring with three chlorine atoms and an ethynyl group attached . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the chlorine atoms are attached to the 1st, 2nd, and 4th carbon atoms of the ring, while the ethynyl group is attached to the 5th carbon atom .Scientific Research Applications
Applications in Organic Light-Emitting Diodes (OLEDs)
Carbazole-based dendrimers containing ethynylbenzene cores show high extinction coefficients of absorption and high quantum yields of fluorescence, indicating their potential use as blue-emitting materials in OLEDs (Adhikari, Mondal, Shah, & Neckers, 2007).
Synthesis and Characterization
The regioselective cyclotrimerization of p-chloro-ethynylbenzene yields high-yield products, with potential applications in various synthetic processes (Tao Li-ming, 2008).
Photophysical Properties in Platinum Compounds
Platinum phenylacetylene compounds with ethynylbenzene exhibit unique excited-state symmetry characteristics, useful for studying quantum chemical models and photoluminescence properties (Emmert et al., 2003).
Porous Material Development
Molecular variants of ethynylbenzene-linked compounds with silver salts show consistent formation of pseudohexagonal porous structures, useful for developing materials with variable pore sizes and chemical functionalities (Kiang et al., 1999).
Hydrogen Bonding and π⋯π Interactions
Studies of hydrogen bonds between phenol and ethynylbenzene help understand the interactions and migration of H-atoms, relevant in molecular spectroscopy and thermodynamics (Vojta & Vazdar, 2014).
Crystal Engineering with Substituted Ethynylbenzenes
The crystal structures of para-substituted ethynylbenzene derivatives are analyzed for understanding molecular packing, intermolecular interactions, and potential applications in crystal engineering (Dai et al., 2004).
properties
IUPAC Name |
1,2,4-trichloro-5-ethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWVRIJMTBOIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trichloro-5-ethynylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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